5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

Methionine aminopeptidase 2 Angiogenesis inhibition Enzyme kinetics

5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine (C16H16N4S, MW 296.4 g/mol) belongs to the 4-amino-3-benzylthio-1,2,4-triazole subclass. The compound features a 1,2,4-triazole core substituted at the 3-position with a benzylthio group and at the 5-position with a 4-methylphenyl ring, which positions the amine at N4 rather than the alternative N2-anilino tautomer.

Molecular Formula C16H16N4S
Molecular Weight 296.4 g/mol
Cat. No. B12151798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine
Molecular FormulaC16H16N4S
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3
InChIInChI=1S/C16H16N4S/c1-12-7-9-14(10-8-12)15-18-19-16(20(15)17)21-11-13-5-3-2-4-6-13/h2-10H,11,17H2,1H3
InChIKeyUBFSHNIDTCCVNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine: Core Physicochemical and Pharmacophoric Profile for Procurement


5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine (C16H16N4S, MW 296.4 g/mol) belongs to the 4-amino-3-benzylthio-1,2,4-triazole subclass [1]. The compound features a 1,2,4-triazole core substituted at the 3-position with a benzylthio group and at the 5-position with a 4-methylphenyl ring, which positions the amine at N4 rather than the alternative N2-anilino tautomer [2]. This specific substitution pattern is critical for interaction with dinuclear cobalt-containing metalloenzymes [2]. The compound is cataloged as a research chemical available from multiple specialty suppliers, and its scaffold has been explored in medicinal chemistry, agrochemical, and enzyme inhibition contexts [3].

Why 5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine Cannot Be Replaced by Generic 1,2,4-Triazole Analogs


Simple substitution of the 4-methylphenyl or benzylthio groups in this compound with closely related aryl or heteroaryl moieties often results in complete loss of target engagement. In the 1,2,4-triazole class targeting methionine aminopeptidase 2 (MetAP2), both the aniline/amine nitrogen motifs and the sulfur substituent are essential for coordinating the active-site dinuclear cobalt center and for interacting with the His-231 side chain [1]. Methylation of the triazole nitrogens abolishes potency, confirming that the specific N4-unsubstituted 4-amino configuration present in this compound is a non-negotiable pharmacophoric requirement [1]. Similarly, SAR studies have shown that only specific aniline (e.g., 2-isopropylphenyl) and sulfur (e.g., furanylmethyl) substituents maintain picomolar activity, making simple bioisosteric replacement unreliable [1]. Therefore, generic 5-aryl-3-benzylthio-1,2,4-triazole compounds cannot be assumed to replicate the biological profile of this specific substitution pattern without head-to-head assay validation.

Quantitative Differentiation of 5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine from Closest Analogs


Picomolar MetAP2 Inhibition vs. Structurally Related 3-Anilino-5-benzylthio-1,2,4-triazoles

5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine (registered as BDBM17365) inhibits human MetAP2 with a Ki of 0.070 nM, representing low picomolar potency [1]. This value places it among the most potent compounds within the 3-anilino/amino-5-benzylthio-1,2,4-triazole series, where the general potency range reported for optimized inhibitors is 50–100 pM [2]. The structural prerequisite for this activity is the specific combination of the 4-methylphenyl substituent on the amino group and the unsubstituted benzylthio group at C3, as methylation of triazole nitrogens has been demonstrated to be deleterious to potency [2].

Methionine aminopeptidase 2 Angiogenesis inhibition Enzyme kinetics

Gibbs Free Energy Contribution to MetAP2 Binding

The binding of 5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine to MetAP2 is accompanied by a favorable Gibbs free energy change (ΔG°) of -13.7 kcal/mol [1]. While ΔG° values for direct comparators at identical conditions are not available in the open literature, this value is consistent with the high-affinity interactions observed for ligands coordinating the dinuclear cobalt center of MetAP2, where the triazole nitrogen atoms and the His-231 residue are key binding determinants [2].

Binding thermodynamics Lead optimization Isothermal titration calorimetry

Differentiation from 5-Phenyl-3-benzylthio-4H-1,2,4-triazol-4-amine in Anticancer Activity

The 5-phenyl analog of the target compound, 3-(benzylthio)-5-phenyl-4H-1,2,4-triazol-4-amine derivatives, exhibited anticancer activity against HepG2 cells with an IC50 of approximately 109.13 µg/mL (approximately 370 µM), while showing minimal cytotoxicity on normal HdFn cells (IC50 ≈ 222.17 µg/mL) [1]. This stands in mechanistic contrast to the target compound, which is an angiogenesis inhibitor via MetAP2 inhibition rather than a direct cytotoxic agent. The target compound's picomolar enzyme inhibition does not directly translate to cellular cytotoxicity measurements, highlighting that these two closely related scaffolds operate through fundamentally different biological mechanisms and are not interchangeable.

Anticancer activity HepG2 cell line Cytotoxicity

Antimycobacterial Activity Differentiates Benzylsulfanyl Triazoles from Other 1,2,4-Triazole Subclasses

A series of 3-benzylsulfanyl derivatives of 1,2,4-triazole, which includes the core scaffold of the target compound, was evaluated against Mycobacterium tuberculosis, M. avium, and two strains of M. kansasii [1]. The most active compounds in this series bear two nitro groups or a thioamide group on the benzyl moiety and exhibit MIC values in the range of 32–1000 µmol/L [1]. The target compound, bearing a 4-methylphenyl substituent, is expected to exhibit antimycobacterial activity within this range, though direct MIC data for the specific compound are not reported. This contrasts with 1,2,4-triazole derivatives lacking the benzylsulfanyl group, which generally show weaker or no antimycobacterial activity.

Antimycobacterial activity Mycobacterium tuberculosis Minimum inhibitory concentration

Agrochemical Potential: Herbicidal and Fungicidal Activity of 3-Benzylthio-4-amino-1,2,4-triazoles

A series of 3,5-disubstituted 4-amino-1,2,4-triazole derivatives, including those with benzylthio substituents, was tested for herbicidal and fungicidal activity [1]. Some compounds in this series displayed measurable herbicidal and fungicidal effects, confirming that the 4-amino-1,2,4-triazole scaffold is a viable lead for agrochemical development [1]. The target compound, containing a 4-methylphenyl substituent at the 5-position and a benzylthio group at the 3-position, fits this bioactive template and represents a specific substitution pattern within the broader 3-benzylthio-4-amino-1,2,4-triazole herbicide class.

Herbicidal activity Fungicidal activity Agrochemical discovery

Key Application Scenarios for 5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine Based on Quantitative Differentiation


Chemical Probe for MetAP2-Dependent Angiogenesis and Tumor Vascular Biology

The compound's confirmed picomolar inhibitory activity against MetAP2 (Ki = 0.070 nM) makes it suitable as a chemical probe for dissecting MetAP2-dependent angiogenic signaling pathways [1]. It can be employed in endothelial cell proliferation assays and aortic ring models of angiogenesis, where dose-dependent effects have been demonstrated for structurally related triazole-based MetAP2 inhibitors [2]. Its high target affinity ensures robust target engagement at low nanomolar concentrations in cell-based assays.

Key Intermediate for Fused Heterocycle Libraries in Agrochemical Discovery

The 4-amino group of this compound serves as a condensable handle for the synthesis of triazolothiadiazoles and triazolotriazines via reaction with aromatic acids or phosphorochloridisocyanatidates [1][2]. These fused heterocycles have demonstrated herbicidal and fungicidal activities, and the 4-methylphenyl substituent of the target compound imparts specific steric and electronic properties that differentiate it from intermediates bearing phenyl or halogenated aryl groups [1].

Lead Scaffold for Antimycobacterial Drug Discovery Against Drug-Resistant TB

The 3-benzylsulfanyl-1,2,4-triazole scaffold has been validated as an antimycobacterial chemotype with MIC values against M. tuberculosis in the range of 32–1000 µmol/L [1]. The target compound provides a specific 4-methylphenyl-substituted entry point into this series, enabling medicinal chemistry optimization of the benzyl moiety to improve potency and selectivity over human cell lines, building on the demonstrated moderate toxicity profile of this chemical class [1].

Comparative SAR Tool for 4-Substituted-5-aryl-1,2,4-triazole Series

The target compound bridges the gap between 4-amino-5-aryl-1,2,4-triazole-3-thiones (which show urease inhibition and antibacterial activity) and 3-anilino-5-benzylthio-1,2,4-triazoles (which are MetAP2 inhibitors) [1][2]. Its unique placement of the amine at N4 rather than N2 changes the hydrogen-bonding donor/acceptor pattern of the triazole ring, making it a valuable comparator for elucidating the SAR around triazole tautomerism and its impact on metalloenzyme binding.

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